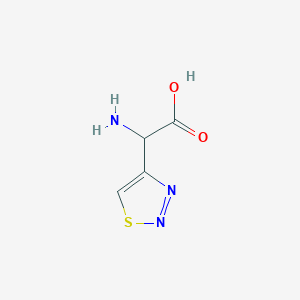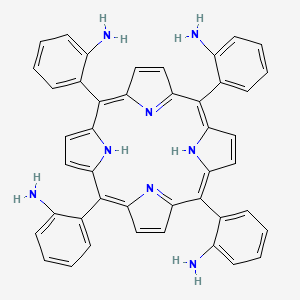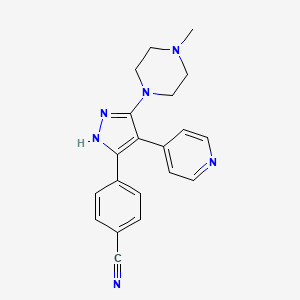![molecular formula C6H4ClN3 B13117098 5-Chloropyrazolo[1,5-c]pyrimidine CAS No. 1528835-00-8](/img/structure/B13117098.png)
5-Chloropyrazolo[1,5-c]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloropyrazolo[1,5-c]pyrimidine is an aromatic heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are characterized by a pyrazole ring fused to a pyrimidine ring, sharing one nitrogen atom.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloropyrazolo[1,5-c]pyrimidine typically involves the reaction of 5-Hydroxypyrazolo[1,5-a]pyrimidine with chlorinating agents. One common method includes the use of phosphorus oxychloride (POCl3) and phosphorus pentachloride (PCl5) under reflux conditions . The reaction proceeds as follows:
- Dissolve 5-Hydroxypyrazolo[1,5-a]pyrimidine in dry POCl3.
- Add PCl5 to the solution.
- Reflux the mixture at 100°C for 1.5 hours.
- Cool the reaction mixture and pour it into ice-cold water.
- Extract the product with an organic solvent such as ethyl acetate.
- Purify the product by recrystallization.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. These methods often involve continuous flow reactors to ensure efficient heat transfer and mixing, leading to higher yields and purity .
化学反応の分析
Types of Reactions
5-Chloropyrazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as Dess-Martin periodinane or activated manganese dioxide (MnO2) are employed.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products
The major products formed from these reactions include various substituted pyrazolo[1,5-c]pyrimidines, which can be further functionalized for specific applications .
科学的研究の応用
5-Chloropyrazolo[1,5-c]pyrimidine has a wide range of scientific research applications:
Medicinal Chemistry: It serves as a pharmacophore in the development of potential drugs for treating cancer, inflammatory diseases, and viral infections.
Materials Science: The compound is used in the design of fluorescent molecules for bioimaging and chemosensors.
Biological Research: It acts as a selective inhibitor for certain enzymes, making it valuable in studying enzyme functions and pathways.
作用機序
The mechanism of action of 5-Chloropyrazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets, such as cyclin-dependent kinase 2 (CDK2). The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting cell cycle progression . This inhibition can lead to antiproliferative effects, making it a potential candidate for cancer therapy.
類似化合物との比較
Similar Compounds
- 5-Bromopyrazolo[1,5-a]pyrimidine
- 5-Hydroxypyrazolo[1,5-a]pyrimidine
- 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
Uniqueness
5-Chloropyrazolo[1,5-c]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For instance, the chlorine atom enhances its reactivity in substitution reactions, allowing for the synthesis of a wide range of derivatives. Additionally, its ability to selectively inhibit CDK2 sets it apart from other similar compounds .
特性
CAS番号 |
1528835-00-8 |
|---|---|
分子式 |
C6H4ClN3 |
分子量 |
153.57 g/mol |
IUPAC名 |
5-chloropyrazolo[1,5-c]pyrimidine |
InChI |
InChI=1S/C6H4ClN3/c7-6-3-5-1-2-9-10(5)4-8-6/h1-4H |
InChIキー |
OTYVMOHVGJJAKC-UHFFFAOYSA-N |
正規SMILES |
C1=C2C=C(N=CN2N=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(18S)-4-methyl-18-(trityloxymethyl)-17-oxa-4,14,21-triazahexacyclo[19.6.1.17,14.02,6.08,13.022,27]nonacosa-1(28),2(6),7(29),8,10,12,22,24,26-nonaene-3,5-dione](/img/structure/B13117016.png)
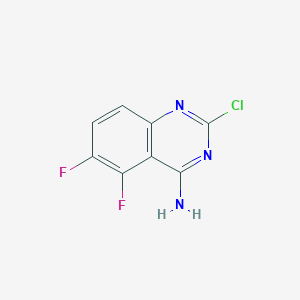
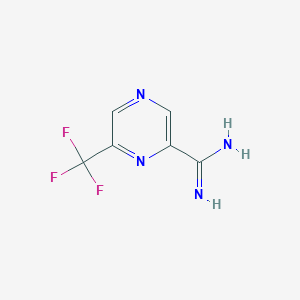
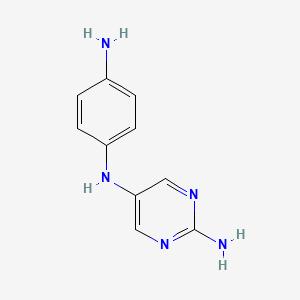

![2-(7-Bromo-4-chloro-1-(cyclopropylmethyl)-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile](/img/structure/B13117053.png)
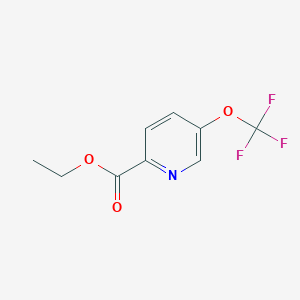

![4-((3aR,8aR)-2,2-Dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl)morpholine](/img/structure/B13117063.png)

